molecular formula C10H8F6O2S B6311345 4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene CAS No. 2088943-18-2

4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene

Cat. No. B6311345
CAS RN: 2088943-18-2
M. Wt: 306.23 g/mol
InChI Key: SQCWIGMHXWPEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene (DFTFPT) is an important fluorinated organic compound used in many scientific applications. It is a versatile building block for a variety of organic syntheses and is used in various areas of research, including drug design, material science, and catalysis. DFTFPT is a highly fluorinated compound, which makes it an ideal candidate for use in a range of applications due to its unique properties. This article will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFTFPT.

Scientific Research Applications

4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene has a wide range of applications in scientific research. It is used in drug design, material science, and catalysis. In drug design, it is used as a building block for the synthesis of novel drugs and is used in the development of new drug delivery systems. In material science, it is used as a precursor for the synthesis of novel polymers and other materials, as well as for the modification of existing materials. In catalysis, it is used as a catalyst for organic reactions and has been used in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene is not well understood. However, it is believed that the fluorinated compound binds to the active site of enzymes and other proteins, leading to a decrease in their activity. The binding of this compound is thought to be due to its highly fluorinated nature, which allows it to interact with the active site of the enzyme or protein. This interaction leads to a decrease in the activity of the enzyme or protein and can be used to modulate the activity of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound has a number of effects on the body. It has been shown to have an inhibitory effect on enzymes and other proteins, which can lead to a decrease in their activity. Additionally, this compound has been shown to have an effect on the metabolism of certain drugs, which can lead to an increase or decrease in their effectiveness. Additionally, this compound has been shown to have an effect on the immune system, leading to an increase in the production of inflammatory cytokines. Finally, this compound has been shown to have an effect on the production of hormones, leading to an increase or decrease in their production.

Advantages and Limitations for Lab Experiments

4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high degree of fluorination, which allows it to interact with enzymes and other proteins, leading to a decrease in their activity. Additionally, this compound is relatively non-toxic and has a low boiling point, making it easy to handle in the lab. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
However, this compound also has some limitations when used in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is highly reactive and can react with other compounds, which can lead to unwanted side reactions. Finally, this compound can be difficult to handle in the lab due to its high degree of fluorination, which can lead to contamination.

Future Directions

There are a number of potential future directions for the use of 4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene. One potential direction is the use of this compound in the development of novel drug delivery systems. Additionally, this compound could be used in the synthesis of novel polymers and other materials, as well as for the modification of existing materials. Furthermore, this compound could be used in the development of new catalysts for organic reactions. Finally, this compound could be used in the development of new sensors and imaging agents.

Synthesis Methods

4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene can be synthesized through a variety of methods, depending on the desired application. The most common and straightforward method is the direct fluorination of toluene with fluorine gas. This reaction produces a mixture of 1,1'-difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl toluene (this compound) and other byproducts. The reaction is typically carried out at room temperature and pressure and is relatively simple and inexpensive. Other methods of synthesis include the use of anhydrous hydrogen fluoride or anhydrous hydrofluoric acid, as well as the use of other fluorinating agents.

properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O2S/c1-6-2-4-7(5-3-6)19(17,18)10(15,16)8(11)9(12,13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCWIGMHXWPEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.